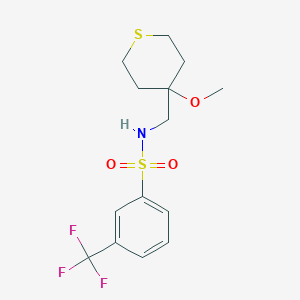
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives, which are relevant to the analysis of the compound due to the shared benzenesulfonamide moiety. These derivatives have been synthesized and evaluated for various biological activities, including inhibition of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase, as well as antiproliferative and antibacterial properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with different amines or the modification of existing sulfonamide compounds. For instance, N-(3-methoxybenzoyl)benzenesulfonamide was synthesized by reacting benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride . Similarly, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was synthesized through a reaction involving pyrimidine groups . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of benzenesulfonamide derivatives. For example, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide revealed a trigonal crystal system with specific unit cell parameters and
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
- Photodynamic Therapy for Cancer Treatment : A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated their utility in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anti-inflammatory and Anticancer Potential
- Potential Anti-inflammatory and Anticancer Agents : Celecoxib derivatives, including a benzenesulfonamide component, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting the therapeutic potential of benzenesulfonamide derivatives (Küçükgüzel et al., 2013).
Cognitive Enhancing Properties
- Cognitive Enhancements via 5-HT6 Receptor Antagonism : SB-399885, a compound with a benzenesulfonamide moiety, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. It has shown potential in reversing scopolamine-induced deficits in a rat novel object recognition paradigm and improving spatial learning in aged rats, suggesting a role in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
DNA Binding and Catalytic Activities
- Ru(III) Complexes for DNA Binding : Research on azo dye ligands and their Ru(III) complexes, including benzenesulfonamide derivatives, explored their ability to bind to calf thymus DNA. These complexes' DNA binding activity suggests potential applications in studying DNA interactions and possibly in designing therapeutic agents targeting DNA (El-Sonbati et al., 2015).
Eigenschaften
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3S2/c1-21-13(5-7-22-8-6-13)10-18-23(19,20)12-4-2-3-11(9-12)14(15,16)17/h2-4,9,18H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRJKFZYSFMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2527739.png)
![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)
![2-(1-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2527743.png)

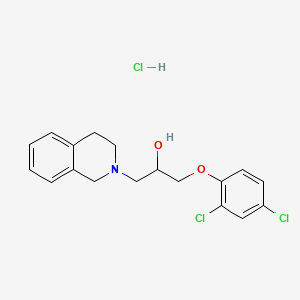


![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)
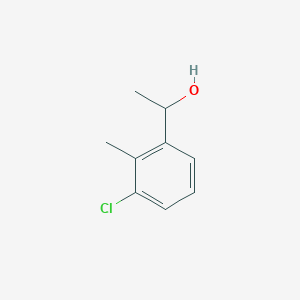
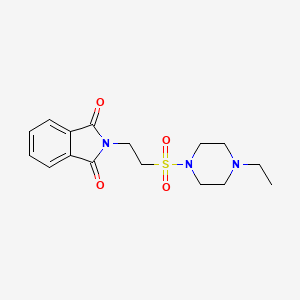
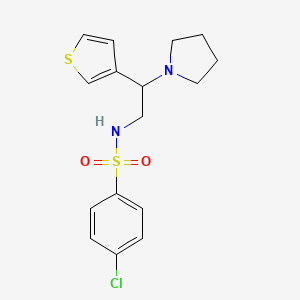
![2-methoxy-5-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2527759.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2527760.png)